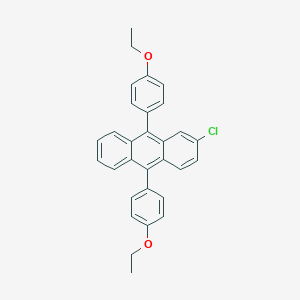

2-Chlor-9,10-bis(4-Ethoxyphenyl)anthracen

Übersicht

Beschreibung

The compound "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is modified by the introduction of chlorine and ethoxyphenyl groups at specific positions on the anthracene core. The presence of these substituents can significantly alter the physical, chemical, and electronic properties of the molecule compared to the parent anthracene.

Synthesis Analysis

The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to the compound of interest, has been reported to proceed through the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines followed by oxidation . Although the exact synthesis of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is not detailed in the provided papers, similar synthetic strategies involving chlorination and subsequent functionalization with ethoxyphenyl groups could be inferred.

Molecular Structure Analysis

The molecular structure of anthracene derivatives can be significantly influenced by the substituents attached to the anthracene core. For instance, the introduction of chlorine or phenylsulfanyl groups into 1,4-bis(alkylamino)anthracene-9,10-diones has been shown to lower the LUMO energies, which could suggest a change in the electronic properties and potentially affect the cardiotoxicity of the compounds . The exact molecular structure of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" would likely exhibit similar electronic alterations due to the presence of electron-withdrawing chlorine and electron-donating ethoxyphenyl groups.

Chemical Reactions Analysis

Anthracene derivatives can participate in various chemical reactions. For example, 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene derivatives have been used as building blocks for further chemical modifications through desilylation and palladium-mediated C-C coupling processes . The presence of a chlorine atom in "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" could also allow for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The piezofluorochromic properties of 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes have been studied, revealing that the solid-state fluorescence and piezochromic luminescence can be tuned by altering the length of alkyl chains . Although the specific properties of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" are not provided, it can be anticipated that the introduction of ethoxyphenyl groups would impact its optical properties, and the chlorine atom could affect its reactivity and interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLED) Materialien

Anthracen-Derivate werden häufig als Host-Materialien in OLEDs verwendet, da sie über hervorragende photophysikalische Eigenschaften verfügen. “2-Chlor-9,10-bis(4-Ethoxyphenyl)anthracen” könnte als ein kleiner Halbleiter-Baustein dienen und zur Entwicklung fortschrittlicher OLED-Displays mit höherer Effizienz und längerer Lebensdauer beitragen .

Chemilumineszenzforschung

Chemilumineszenz beinhaltet die Emission von Licht als Folge einer chemischen Reaktion. Da ähnliche Anthracenverbindungen als Reagenzien in der Chemilumineszenzforschung verwendet werden, könnte „this compound” auf sein Potenzial untersucht werden, die Helligkeit oder Dauer von Chemilumineszenzreaktionen zu verbessern .

Upconversion-Lumineszenz (UCL)-Anwendungen

Anthracen-Derivate haben sich in lösungsbasierten UCL-Anwendungen als vielversprechend erwiesen, bei denen es um die Umwandlung von Photonen niedriger Energie in solche höherer Energie geht. Die fragliche Verbindung könnte auf ihre Fähigkeit untersucht werden, die scheinbare Anti-Stokes-Verschiebung zu erhöhen und so die UCL-Effizienz zu verbessern .

Untersuchungen zu photophysikalischen Eigenschaften

Die Untersuchung von photophysikalischen Eigenschaften ist entscheidend, um zu verstehen, wie Moleküle Licht absorbieren und emittieren. “this compound” könnte synthetisiert und charakterisiert werden, um seine Absorptionsspektren, Fluoreszenzlebensdauern und Quantenausbeuten zu untersuchen, die wichtige Parameter für verschiedene optische Anwendungen sind .

Synthese neuer organischer Verbindungen

Anthracen-Derivate werden oft als Ausgangsmaterialien oder Zwischenprodukte bei der Synthese neuer organischer Verbindungen verwendet. Das chlorierte und ethoxy-substituierte Anthracen könnte ein Vorläufer für die Synthese neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften sein .

Wirkmechanismus

Target of Action

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .

Mode of Action

The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .

Biochemical Pathways

Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .

Pharmacokinetics

It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.

Result of Action

The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .

Action Environment

The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVZBUUPBPFZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617264 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135965-21-8 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135965-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)